(R)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride
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Overview
Description
(2R)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride is a compound of significant interest in various scientific fields This compound is characterized by the presence of both amino and carboxylic acid functional groups, along with chlorine and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-2’-fluorobenzophenone
- 2-Chloro-5-fluorophenylacetic acid
Uniqueness
Compared to similar compounds, (2R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid hydrochloride stands out due to its unique combination of functional groups and substituents. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H8Cl2FNO2 |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-chloro-5-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7ClFNO2.ClH/c9-6-2-1-4(10)3-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI Key |
NYVHSHHLXQUUDX-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
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